molecular formula C9H7N3O B13661624 Quinazoline-6-carboxamide

Quinazoline-6-carboxamide

Cat. No.: B13661624
M. Wt: 173.17 g/mol
InChI Key: HWHQDEHKRIXJQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinazoline-6-carboxamide is a high-value chemical scaffold based on the privileged quinazoline structure, renowned for its diverse biological activities and significant potential in pharmaceutical research and development . The quinazoline core is a fundamental structure in over 200 naturally occurring alkaloids and serves as the backbone for more than 150 clinically investigated compounds . This specific derivative, featuring a carboxamide functional group at the 6-position, is designed for use as a versatile building block in the synthesis of novel bioactive molecules. Researchers value this compound for its role in exploring new therapeutic agents, as the quinazoline nucleus is known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities . Its mechanism of action in derived compounds often involves targeting critical enzymes and receptors, such as inhibiting tyrosine kinases, thymidylate synthase, poly-(ADP-ribose) polymerase (PARP), and dihydrofolate reductase (DHFR), which are pivotal pathways in disease progression . The strategic substitution at the 6-position is of particular interest in structure-activity relationship (SAR) studies, as modifications on the benzene ring of the quinazoline system are frequently employed to optimize potency and selectivity against various biological targets . This makes this compound an essential intermediate for medicinal chemists engaged in the design and synthesis of next-generation targeted therapies, particularly in the fields of oncology and infectious diseases . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

quinazoline-6-carboxamide

InChI

InChI=1S/C9H7N3O/c10-9(13)6-1-2-8-7(3-6)4-11-5-12-8/h1-5H,(H2,10,13)

InChI Key

HWHQDEHKRIXJQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=NC=C2C=C1C(=O)N

Origin of Product

United States

Preparation Methods

Amide Coupling via Activated Acid Intermediates (Method A)

A widely reported method involves synthesizing quinazoline-6-carboxylic acid derivatives followed by coupling with various amines to yield the corresponding carboxamide analogues. The process is exemplified by the following steps:

  • Step 1: Preparation of quinazoline-6-carboxylic acid intermediate from quinazoline precursors.
  • Step 2: Activation of the carboxylic acid group using coupling reagents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU).
  • Step 3: Reaction of the activated acid with amines (e.g., N,N-dimethylethylenediamine, N,N-diethylethylenediamine) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in solvents such as dimethylformamide (DMF).
  • Step 4: Stirring at room temperature for extended periods (e.g., 16 hours) to complete amide bond formation.
  • Step 5: Isolation of the product by precipitation with cold water, filtration, and drying under vacuum.

This method has been used to synthesize various quinazoline-6-carboxamide derivatives with different amine substituents, yielding products with moderate to good yields (e.g., 27% to 60%).

Refluxing Quinazoline Chloride with Aminobenzoic Acid Derivatives

Another approach involves nucleophilic aromatic substitution on 4-chloroquinazoline derivatives with aminobenzoic acid derivatives under reflux conditions:

  • Step 1: Dissolve 4-chloroquinazoline derivatives in isopropanol with a few drops of hydrochloric acid.
  • Step 2: Add appropriate aminobenzoic acid derivatives.
  • Step 3: Heat under reflux for approximately 2 hours.
  • Step 4: Cool the reaction mixture, filter the precipitated solid, dry, and recrystallize from ethanol.

This method affords quinazoline carboxylic acid derivatives (e.g., 6a–c) which can be further modified or coupled to form carboxamide derivatives.

Multi-step Synthesis via Isothiocyanate Intermediates and Subsequent Functionalization

A more complex synthetic pathway involves:

  • Reaction of dimethyl aminoterephthalate with phenyl isothiocyanate in refluxing pyridine to form 3-phenyl-2-thioxoquinazoline-4-one intermediates.
  • Benzylation of these intermediates to produce benzylated derivatives.
  • Hydrolysis of ester groups to yield carboxylic acid intermediates.
  • Coupling of these acids with various amines to form carboxamide derivatives.

This route allows for structural diversity and selective functionalization of the quinazoline ring system.

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Reaction Type Yield Range (%) Notes
1 Quinazoline-6-carboxylic acid TBTU, DIPEA, DMF, amines, room temp, 16 h Amide coupling 27–60 Versatile for various amines; moderate yield
2 4-Chloroquinazoline derivatives + aminobenzoic acids Isopropanol, HCl, reflux 2 h Nucleophilic aromatic substitution Not specified Simple, direct formation of quinazoline acids
3 Dimethyl aminoterephthalate + phenyl isothiocyanate Pyridine reflux, benzyl halides, hydrolysis Multi-step functionalization Not specified Allows diverse quinazoline derivatives

Analytical and Characterization Techniques

Throughout these synthetic procedures, characterization of intermediates and final products is essential. Common techniques include:

Research Findings and Structure-Activity Relationships

Studies have shown that the presence and nature of the carboxamide group at the 6-position significantly influence biological activity. For example, derivatives synthesized by coupling quinazoline-6-carboxylic acid with various amines demonstrated inhibitory effects on RNA polymerase I transcription and anticancer activity at submicromolar concentrations. Structure-activity relationship (SAR) analysis revealed that modifications on the amide side chain modulate potency and selectivity, highlighting the importance of synthetic versatility in preparing diverse derivatives for biological screening.

Chemical Reactions Analysis

Types of Reactions

Quinazoline-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-6-carboxylic acid, while reduction can produce this compound derivatives with reduced functional groups .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Quinazoline Derivatives

Imidazo[4,5-g]quinazolines
  • Structure : Fused imidazole and quinazoline rings, with aryl substituents at positions 2, 6, and 6.
  • Synthesis : Derived from 6-fluoro-1H-benzo[d]imidazol-5-amines via condensation with aldehydes (e.g., 4-pyridine carbaldehyde) .
  • Pharmacological Activity : Demonstrated antitumor and kinase inhibitory properties, though specific data for Quinazoline-6-carboxamide remain unexplored in the evidence .
Quinazoline-6-carbaldehyde
  • Structure : Quinazoline with a formyl (-CHO) group at position 6.
6-Bromobenzo[f]quinazoline
  • Structure : Benzo-fused quinazoline with a bromine atom at position 6.
  • Properties : Molecular formula C12H7BrN2 (MW: 259.10 g/mol). Used as a synthetic intermediate for halogenated pharmaceuticals .

Quinoxaline Derivatives

Quinoxaline-2-carboxamide
  • Structure: Quinoxaline core (two adjacent nitrogen atoms) with a carboxamide group at position 2.
  • Key Difference: Quinoxaline’s nitrogen arrangement alters electronic properties compared to quinazoline, impacting binding affinity and solubility.
N-Methylquinoxaline-6-carboxamide
  • Structure: Quinoxaline-6-carboxamide with an N-methyl substitution.

Quinoline Derivatives

Quinoline-6-carboxylic Acid
  • Structure: Quinoline (one nitrogen atom) with a carboxylic acid group at position 6.
  • Applications : Industrial uses in agrochemicals and pharmaceuticals, differing from carboxamide derivatives in reactivity and bioavailability .

Comparative Data Table

Compound Core Structure Substituent Molecular Formula Molecular Weight (g/mol) Key Applications
This compound Quinazoline -CONH2 at C6 C9H7N3O* 189.17* Pharmaceutical research
Quinoxaline-2-carboxamide Quinoxaline -CONH2 at C2 C9H7N3O* 189.17* Metabolic disease studies
N-Methylquinoxaline-6-carboxamide Quinoxaline -CONHCH3 at C6 C10H9N3O* 203.20* R&D applications
Quinoline-6-carboxylic Acid Quinoline -COOH at C6 C10H7NO2 189.17 Agrochemicals
6-Bromobenzo[f]quinazoline Benzo[f]quinazoline -Br at C6 C12H7BrN2 259.10 Halogenated intermediates

Key Research Findings

Synthetic Accessibility : Quinazoline derivatives like imidazo[4,5-g]quinazolines are synthesized via aldehyde condensations, suggesting analogous routes for this compound .

Pharmacological Potential: Quinoxaline-2-carboxamide derivatives (e.g., SRT-1720) exhibit metabolic modulation, while quinazoline analogs are explored for kinase inhibition, indicating scaffold-dependent bioactivity .

Safety Profile : Quinazoline-6-carbaldehyde’s low hazard classification hints at favorable safety for carboxamide derivatives, though direct toxicity studies are needed .

Q & A

Q. Q1: What experimental strategies are recommended for optimizing the synthesis of Quinazoline-6-carboxamide derivatives?

Methodological Answer:

  • Stepwise Synthesis Optimization : Begin with condensation reactions between anthranilic acid derivatives and carboxamide precursors under controlled pH and temperature. Monitor reaction progress via TLC or HPLC .
  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions to improve yield. Compare results with copper-catalyzed methods to assess regioselectivity .
  • Purification Protocols : Use column chromatography with silica gel (ethyl acetate/hexane gradient) followed by recrystallization in ethanol to isolate high-purity products. Validate purity via NMR (¹H/¹³C) and HRMS .

Q. Q2: How can researchers validate the structural characterization of this compound analogs?

Methodological Answer:

  • Spectroscopic Triangulation : Combine ¹H NMR (to confirm aromatic proton environments), ¹³C NMR (to identify carbonyl and carboxamide carbons), and FT-IR (to verify C=O stretches at ~1650 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal structures for key derivatives to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian 16) to resolve ambiguities .

Q. Q3: What in vitro assays are suitable for preliminary evaluation of this compound bioactivity?

Methodological Answer:

  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate via dose-response curves .
  • Enzyme Inhibition Studies : Target kinases (e.g., EGFR) using fluorescence-based assays. Apply Lineweaver-Burk plots to determine inhibition mechanisms (competitive/non-competitive) .

Advanced Research Questions

Q. Q4: How can conflicting data on this compound’s mechanism of action be resolved?

Methodological Answer:

  • Comparative Meta-Analysis : Systematically review in vitro and in vivo studies using PRISMA guidelines. Stratify results by cell type, dosage, and assay methodology to identify confounding variables .
  • Pathway Enrichment Analysis : Apply bioinformatics tools (e.g., DAVID, STRING) to map protein targets onto KEGG pathways. Cross-validate with RNA-seq data to distinguish primary vs. off-target effects .
  • Dose-Response Replication : Repeat disputed experiments under standardized conditions (e.g., ISO 17025 protocols) with blinded analysis to minimize bias .

Q. Q5: What strategies enhance the selectivity of this compound derivatives for specific biological targets?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Modeling : Synthesize analogs with substitutions at positions 2, 4, and 6. Use CoMFA or CoMSIA to correlate structural features (e.g., logP, steric bulk) with activity .
  • Molecular Dynamics Simulations : Simulate ligand-receptor binding (e.g., EGFR-TK) over 100 ns trajectories to identify critical hydrophobic/electrostatic interactions. Validate with mutagenesis studies .

Q. Q6: How should researchers address discrepancies in pharmacokinetic profiles across preclinical studies?

Methodological Answer:

  • Interspecies Scaling : Adjust dosage regimens using allometric scaling (body surface area) between rodents and primates. Validate with physiologically based pharmacokinetic (PBPK) models .
  • Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites in hepatocyte incubations. Compare metabolic stability across species (e.g., human vs. rat microsomes) .

Data Contradiction and Reproducibility

Q. Q7: What frameworks are effective for reconciling contradictory results in anti-proliferative assays?

Methodological Answer:

  • PICO Framework : Define Population (cell line), Intervention (compound concentration), Comparison (positive/negative controls), and Outcome (IC₅₀) to standardize experimental reporting .
  • Sensitivity Analysis : Vary assay parameters (e.g., incubation time, serum concentration) to identify critical variables. Use factorial design (ANOVA) to quantify their impact .

Q. Q8: How can researchers ensure reproducibility in this compound studies?

Methodological Answer:

  • FAIR Data Principles : Publish raw spectra, crystallographic data (CCDC codes), and assay protocols in repositories like Zenodo or ChemRxiv .
  • Collaborative Validation : Partner with independent labs to replicate key findings under MTA agreements. Use interlaboratory comparison (ILC) metrics to assess variability .

Emerging Methodologies

Q. Q9: What role do machine learning models play in accelerating this compound discovery?

Methodological Answer:

  • Virtual Screening : Train Random Forest or GCN models on ChEMBL datasets to predict bioactivity. Prioritize synthetic accessibility via RAscore or SAScore .
  • Generative Chemistry : Use REINVENT or GPT-Mol to design novel analogs with optimized ADMET profiles. Validate top candidates via docking (AutoDock Vina) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.